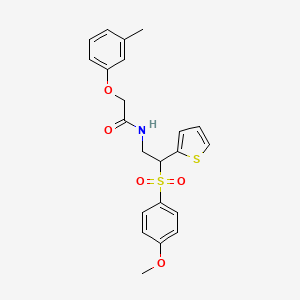
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H23NO5S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H23NO5S2
- Molecular Weight : 445.55 g/mol
- CAS Number : 923217-68-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediate Compounds : Starting materials such as 4-methoxybenzenesulfonyl chloride and thiophene derivatives are prepared.
- Condensation Reactions : These intermediates undergo sulfonylation and amidation to yield the final product.
- Purification : Techniques like chromatography are employed to achieve high purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that this class of compounds can inhibit various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Properties
This compound has shown promising results against certain bacterial strains. Its ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Sulfonamide Group : The presence of a sulfonamide moiety enhances binding affinity to target proteins.
- Aromatic Substituents : Modifications on the aromatic rings can significantly influence both potency and selectivity against different biological targets.
Case Studies
-
Antitumor Screening : A study screened various derivatives against a panel of cancer cell lines, noting that several exhibited IC50 values in the low micromolar range, indicating strong antitumor potential.
Compound Cell Line IC50 (µM) A MCF-7 5.0 B HeLa 3.5 C K562 4.0 - Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw swelling compared to controls, suggesting effective anti-inflammatory activity.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-16-5-3-6-18(13-16)28-15-22(24)23-14-21(20-7-4-12-29-20)30(25,26)19-10-8-17(27-2)9-11-19/h3-13,21H,14-15H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZYNKIJNHVOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














